2-NP-AMOZ-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

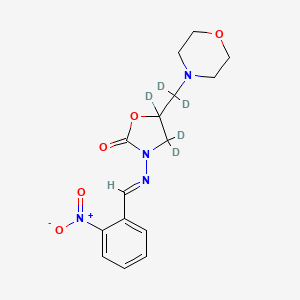

IUPAC Name |

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+/i10D2,11D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYAMVONOKWOLP-ZHXFMVBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016784 | |

| Record name | 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173097-59-0 | |

| Record name | 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173097-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 2-NP-AMOZ-d5 in Analytical Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of veterinary drug residue analysis, ensuring the accuracy and reliability of quantitative methods is paramount. Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine; however, its potential carcinogenic properties have led to a ban on its use in food-producing animals in many countries. Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The analytical challenge lies in the precise quantification of AMOZ, often present at trace levels in complex biological matrices. This technical guide delves into the function and application of 2-NP-AMOZ-d5, a critical tool for achieving high-fidelity analytical results in the determination of furaltadone misuse.

Core Function of this compound: An Internal Standard

This compound is the deuterated (heavy isotope-labeled) form of 2-NP-AMOZ, which is a derivative of AMOZ formed by reacting it with 2-nitrobenzaldehyde. Its primary and critical function is to serve as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to the derivatized analyte (2-NP-AMOZ) but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations that can occur during sample preparation, extraction, and analysis, such as:

-

Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., meat, honey, milk).[1]

-

Extraction Variability: Inconsistent recovery of the analyte during the sample clean-up and extraction process.[1]

-

Analytical Drift: Minor fluctuations in instrument performance over the course of an analytical run.[1]

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric approach leads to more accurate and reproducible results, enhancing the reliability and defensibility of the analytical data.[1]

Experimental Protocol: Quantification of AMOZ in Dried Meat Powder using LC-MS/MS with this compound

The following is a detailed methodology for the determination of AMOZ in dried meat powder, employing this compound as an internal standard. This protocol is based on established and validated analytical methods.

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of AMOZ and this compound (or AMOZ-d5, which is then derivatized) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5 ng/mL. The internal standard working solution (this compound) should be prepared at a constant concentration (e.g., 10 pg/µL).

Sample Preparation and Derivatization

-

Homogenization: Weigh 1 gram of the dried meat powder sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the sample.

-

Acid Hydrolysis: Add 5 mL of 0.1 M HCl to the tube. Vortex for 1 minute and incubate at 37°C for 16 hours (overnight) to release the tissue-bound AMOZ.

-

Neutralization: After cooling to room temperature, add 5 mL of 0.1 M K2HPO4 and adjust the pH to 7.0 ± 0.2 with 1 M NaOH.

-

Derivatization: Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Vortex and incubate at 50°C for 1 hour in the dark. This step converts both AMOZ and AMOZ-d5 to their 2-NP derivatives.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 10 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Evaporation and Reconstitution: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using two solvents:

-

A: 2 mM ammonium formate in water.

-

B: Methanol.

-

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor to product ion transitions for both the analyte and the internal standard.

-

Data Presentation

The following tables summarize quantitative data from a validated method for AMOZ determination using a deuterated internal standard.

| Parameter | Value |

| Linearity Range | 0.1 - 5.0 µg/kg |

| Regression Coefficient (r²) | ≥ 0.99 |

| Limit of Quantitation (LOQ) | 0.13 µg/kg |

| Retention Time | 3.3 ± 0.1 min |

Table 1: Method Performance Characteristics

| Spiking Level (µg/kg) | Mean Recovery (%) | Intra-day Variation (RSD, %) |

| 0.25 | 81 - 108 | 2.7 - 6.6 |

| 0.50 | 81 - 108 | 2.7 - 6.6 |

| 0.75 | 81 - 108 | 2.7 - 6.6 |

Table 2: Accuracy and Precision Data

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| 2-NP-AMOZ | 335 | 291, 127 |

| This compound | 340.1 | 101.9 |

Table 3: Mass Spectrometry Parameters (MRM Transitions)

Mandatory Visualization

Caption: Workflow for AMOZ analysis using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the furaltadone metabolite, AMOZ, in complex matrices. Its role as an internal standard in LC-MS/MS methods addresses the inherent challenges of analytical variability, thereby ensuring the integrity of results in regulatory monitoring and food safety testing. The detailed protocol and performance data presented in this guide underscore the robustness of this analytical approach, providing researchers and drug development professionals with a reliable framework for the determination of nitrofuran residues.

References

Technical Guide to 2-NP-AMOZ-d5: A Deuterated Internal Standard for Mass Spectrometry-Based Quantification of Furaltadone Metabolite AMOZ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-NP-AMOZ-d5, a deuterated internal standard crucial for the accurate quantification of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Furaltadone is a nitrofuran antibiotic, and its use in food-producing animals is banned in many countries due to potential health risks. Consequently, sensitive and reliable methods are required to monitor for its residues. This compound serves as an indispensable tool in these analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Product Information and Purchasing

This compound (CAS No. 1173097-59-0) is the deuterated form of 2-NP-AMOZ, which is a derivatized form of AMOZ.[1] The derivatization with 2-nitrobenzaldehyde is a common step in the analytical procedure to improve chromatographic and mass spectrometric properties. The deuterium labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer, while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis.

Supplier and Purchasing Information

A summary of suppliers for this compound is provided below. Please note that pricing and availability are subject to change and may require logging into the supplier's website or direct inquiry.

| Supplier | Catalog Number | Available Quantities | Price (USD) | Purity/Grade |

| Sigma-Aldrich | 34009-10MG-R | 10 mg | $409.50 | Analytical Standard (VETRANAL®) |

| Immunomart | HY-136456S | 1 mg, 5 mg, 10 mg | $307 - $1,226 | Research Use Only[1] |

| Santa Cruz Biotechnology | sc-219434 | Contact for details | Contact for details | Research Use Only[2] |

| MedChemExpress | HY-136456S | 1 mg, 5 mg, 10 mg | $307 - $766 | Research Use Only |

| LGC Standards | DRE-C15654481 | 10 mg | Inquire | ISO 17034 |

| Witega | NF012-10mg | 10 mg | Inquire | N/A |

Experimental Protocol: Quantification of AMOZ in Biological Matrices using LC-MS/MS

The following is a detailed methodology adapted from a published analytical procedure for the determination of AMOZ in a biological matrix (dried meat powder) using a deuterated internal standard and LC-MS/MS. This protocol outlines the key steps from sample preparation to data analysis.

Materials and Reagents

-

This compound (Internal Standard)

-

AMOZ standard

-

2-nitrobenzaldehyde (derivatizing agent)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)

Standard and Internal Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of AMOZ and this compound in methanol at a concentration of, for example, 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 5.0 µg/kg).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., at a concentration that results in a final concentration of 10 pg/µL in the sample).

Sample Preparation and Derivatization

-

Homogenization: Homogenize the biological sample (e.g., 1 gram of dried meat powder).

-

Acid Hydrolysis: Add deionized water and hydrochloric acid to the homogenized sample to release protein-bound AMOZ.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to all samples, calibration standards, and quality control samples.

-

Derivatization: Add 2-nitrobenzaldehyde solution (in a suitable solvent like DMSO) to the mixture. Incubate to allow for the conversion of AMOZ and AMOZ-d5 to their respective 2-NP derivatives.

-

Extraction: Perform a liquid-liquid extraction with ethyl acetate. Vortex and centrifuge to separate the organic and aqueous layers.

-

Evaporation: Transfer the ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is suitable.

-

Mobile Phase: A gradient elution using methanol and 2 mM ammonium formate in water is a common mobile phase system.

-

Flow Rate: A typical flow rate is 0.30 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS) System:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NP-AMOZ: Precursor ion m/z 335, with product ions typically around m/z 291 and m/z 127.

-

NP-AMOZ-d5: Precursor ion m/z 340.1, with a characteristic product ion (e.g., m/z 101.9).

-

-

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the AMOZ derivative to the peak area of the this compound internal standard against the concentration of the AMOZ standards.

-

Quantification: Determine the concentration of AMOZ in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for AMOZ Quantification

The following diagram illustrates the general workflow for the quantification of AMOZ in a biological sample using this compound as an internal standard.

References

The Critical Role of 2-NP-AMOZ-d5 in the Quantitative Analysis of Furaltadone Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

The illicit use of the nitrofuran antibiotic furaltadone in food-producing animals poses a significant public health risk due to the potential carcinogenic and mutagenic effects of its residues. Regulatory bodies worldwide have banned its use, necessitating robust and sensitive analytical methods for monitoring compliance. This technical guide delves into the pivotal role of the deuterated internal standard, 2-NP-AMOZ-d5, in the accurate and reliable quantification of the primary furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Furaltadone is rapidly metabolized in vivo, making the parent drug an unsuitable marker for residue analysis.[1][2] Instead, its stable, tissue-bound metabolite, AMOZ, serves as the key analyte for detecting furaltadone administration.[1][2] The analytical workflow for AMOZ determination is a multi-step process involving the release of protein-bound metabolites, derivatization, and subsequent instrumental analysis. In this intricate procedure, the use of an appropriate internal standard is paramount for achieving accurate and precise results.

The Function of this compound as an Internal Standard

To enhance the sensitivity and specificity of detection by LC-MS/MS, AMOZ is chemically modified through a derivatization reaction with 2-nitrobenzaldehyde (2-NBA) to form N-(2-nitrobenzylidene)-3-amino-5-(morpholinomethyl)oxazolidin-2-one (2-NP-AMOZ).[3] this compound is the stable isotope-labeled (deuterated) analogue of this derivative.

Its role as an internal standard is to mimic the behavior of the native analyte (AMOZ) throughout the entire analytical process, including sample extraction, derivatization, and LC-MS/MS analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, any variations or losses that occur during sample preparation will affect both the analyte and the internal standard proportionally. This allows for accurate correction and quantification, as the final measurement is based on the ratio of the analyte signal to the internal standard signal.

Experimental Workflow for Furaltadone Metabolite Analysis

The analytical procedure for the determination of AMOZ in biological matrices is a well-established method that can be broken down into several key stages. The following diagram illustrates the typical experimental workflow.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the analysis of the furaltadone metabolite AMOZ using this compound as an internal standard.

Sample Preparation and Extraction

-

Homogenization: A representative portion of the tissue sample (e.g., muscle, liver, kidney) is homogenized to ensure uniformity.

-

Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the homogenized sample.

-

Acid Hydrolysis: The sample is subjected to mild acid hydrolysis (e.g., with hydrochloric acid) and incubated to release the protein-bound AMOZ.

-

Derivatization: Following hydrolysis, the pH is adjusted, and 2-nitrobenzaldehyde (2-NBA) is added to the sample. The mixture is incubated to allow for the derivatization of AMOZ to 2-NP-AMOZ.

-

Extraction: The derivatized sample is then subjected to an extraction procedure to isolate the 2-NP-AMOZ and this compound from the sample matrix. This is typically achieved through liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent mixture, typically compatible with the LC-MS/MS mobile phase, prior to injection.

LC-MS/MS Analysis

The reconstituted sample extract is analyzed by a liquid chromatography system coupled to a tandem mass spectrometer.

-

Liquid Chromatography (LC): Chromatographic separation is typically performed on a C18 reversed-phase column. A gradient elution program is employed using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 2-NP-AMOZ and the internal standard this compound.

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard enables the development of robust and reliable quantitative methods. The following tables summarize key quantitative data and performance characteristics from various studies.

Table 1: LC-MS/MS Parameters for 2-NP-AMOZ and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 2-NP-AMOZ | 335 | 291 | 127 |

| This compound | 340.1 | 101.9 | - |

Data sourced from The Pharma Innovation Journal (2023).

Table 2: Method Performance Characteristics

| Parameter | Value | Reference |

| Quantitation Range | 0.1 - 5.0 µg/kg | |

| Limit of Quantitation (LOQ) | 0.13 µg/kg | |

| Mean Recoveries | 81% - 108% | |

| Intra-day Variation | 2.7% - 6.6% |

Conclusion

The use of the deuterated internal standard this compound is indispensable for the accurate and reliable quantification of the furaltadone metabolite AMOZ in food animal tissues. By compensating for analytical variability, it ensures that regulatory monitoring programs can confidently detect the illegal use of this banned substance, thereby safeguarding public health. The detailed experimental protocols and performance data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.

References

Decoding the Certificate of Analysis for 2-NP-AMOZ-d5: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an analytical standard like 2-NP-AMOZ-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the validity of analytical methods and the integrity of study results. This guide offers an in-depth explanation of the typical components found on a CoA for this compound, a deuterated internal standard used in the quantitative analysis of the nitrofuran metabolite AMOZ.

Product Identification and General Information

The initial section of the CoA provides fundamental details about the analytical standard. This information ensures traceability and proper handling of the material.

| Parameter | Typical Specification |

| Product Name | This compound |

| Synonyms | 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone-d5 |

| CAS Number | 1173097-59-0[1][2][3] |

| Molecular Formula | C₁₅H₁₃D₅N₄O₅[1][3] |

| Molecular Weight | 339.36 g/mol |

| Lot/Batch Number | Specific to the manufactured batch |

| Storage Conditions | Typically 2-8°C, protected from light |

| Retest/Expiry Date | Date determined by stability studies |

Analytical Data: Quantitative Analysis

This core section of the CoA presents the quantitative results from various analytical tests performed to certify the standard. These tests confirm the identity, purity, and composition of the material.

Purity and Impurity Profile

The purity of the standard is paramount for its use in quantitative analysis. Any impurities could potentially interfere with the analysis of the target analyte.

| Test | Method | Result |

| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98.0% |

| Chemical Purity (by ¹H-NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |

| Isotopic Purity | Mass Spectrometry or ¹H/¹³C-NMR | ≥98 atom % D |

| Water Content | Karl Fischer Titration | ≤1.0% |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Meets USP <467> requirements |

Identity Confirmation

Multiple analytical techniques are employed to unequivocally confirm the chemical structure of this compound.

| Test | Method | Result |

| Mass Spectrum | Mass Spectrometry (MS) | Conforms to the expected mass |

| ¹H-NMR Spectrum | Nuclear Magnetic Resonance Spectroscopy | Conforms to the structure |

| ¹³C-NMR Spectrum | Nuclear Magnetic Resonance Spectroscopy | Conforms to the structure |

| Infrared Spectrum | Infrared Spectroscopy (IR) | Conforms to the structure |

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the certification was performed and to potentially replicate or verify the results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

Method : The sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine the chemical purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source : Electrospray Ionization (ESI) in positive mode.

-

Method for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the theoretical mass of this compound.

-

Method for Isotopic Purity : The relative intensities of the molecular ions corresponding to the deuterated (d5) and non-deuterated (d0) forms, as well as other isotopic variants (d1-d4), are measured. The isotopic purity is calculated based on the abundance of the d5 species relative to all other isotopic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

-

Instrumentation : Bruker Avance 400 MHz NMR spectrometer or equivalent.

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H-NMR : The spectrum is analyzed for the presence of characteristic peaks corresponding to the non-deuterated positions and the absence or significant reduction of signals at the deuterated positions.

-

¹³C-NMR : The spectrum is used to confirm the carbon backbone of the molecule.

-

Isotopic Purity Assessment : The integration of the residual proton signals at the sites of deuteration in the ¹H-NMR spectrum is used to estimate the isotopic purity.

Karl Fischer Titration for Water Content

-

Instrumentation : Mettler Toledo C30 Coulometric Karl Fischer Titrator or equivalent.

-

Method : A known weight of the this compound standard is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The amount of water is determined by the amount of iodine consumed in the reaction. This is a highly specific and accurate method for water determination.

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the processes and logic behind the certification of an analytical standard.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information to the end-user. By understanding the data presented and the experimental protocols used to generate that data, researchers can have full confidence in the quality and suitability of the analytical standard for their intended application. This, in turn, ensures the generation of reliable and reproducible analytical results in drug development and other scientific research.

References

The Discovery and Analysis of AMOZ: A Furaltadone Marker Residue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The use of nitrofuran antibiotics, such as furaltadone, in food-producing animals has been widely banned by regulatory bodies globally due to concerns about the carcinogenic and mutagenic potential of their residues. Furaltadone itself is rapidly metabolized and has a short half-life within the animal, making direct detection of the parent drug an unreliable method for monitoring its illegal use.[1][2][3] This has led to the critical need for a stable and reliable marker residue. Scientific research has identified 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) as the principal tissue-bound metabolite of furaltadone.[4][5] Unlike the parent compound, AMOZ forms covalent bonds with tissue proteins, resulting in its persistence in edible tissues for an extended period, making it an effective marker for the illegal administration of furaltadone. This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical methodologies for the detection and quantification of AMOZ.

Metabolic Pathway of Furaltadone to Protein-Bound AMOZ

Furaltadone undergoes rapid in vivo metabolism, leading to the formation of its characteristic metabolite, AMOZ. This metabolite then covalently binds to proteins within the tissues of the treated animal. The stability of these protein-adducted AMOZ residues is the primary reason for its selection as a marker residue. To detect AMOZ, a sample preparation process involving acid hydrolysis is necessary to cleave the covalent bonds and release the AMOZ molecule.

Quantitative Data on AMOZ Residues

The persistence of AMOZ in various tissues has been the subject of numerous studies. The following tables summarize quantitative data from depletion studies and the analytical performance of common detection methods.

Table 1: Depletion of AMOZ in Porcine Tissues after Furaltadone Administration

| Withdrawal Time (days) | Muscle (µg/kg) | Liver (µg/kg) | Kidney (µg/kg) |

| 0 | >1000 | >2000 | >2000 |

| 7 | ~500 | ~1000 | ~1000 |

| 14 | ~250 | ~500 | ~500 |

| 28 | ~100 | ~200 | ~200 |

| 42 | <50 | ~100 | ~100 |

Data synthesized from depletion studies in pigs. The half-life of AMOZ in porcine tissues ranges from approximately 5.5 to 15.5 days.

Table 2: Analytical Method Performance for AMOZ Detection

| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| LC-MS/MS | Shrimp | 0.062 | 0.25 | 100.3 ± 6.9 | |

| LC-MS/MS | Shrimp | - | - | 88-110 | |

| LC-MS/MS | Pig Liver | - | 10 | - | |

| LC-MS/MS | Meat Powder | 0.04 | 0.13 | 81-108 | |

| LC-MS/MS | Meat | CCα: 0.013-0.200 | - | - | |

| ELISA | Honey | - | - | - |

LOD: Limit of Detection; LOQ: Limit of Quantitation; CCα: Decision Limit.

Experimental Protocols

Accurate detection of AMOZ requires validated and standardized analytical methods. The two most common methods are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow for AMOZ Analysis

The general workflow for the analysis of AMOZ in tissue samples involves several key stages, from sample reception to the final analytical determination.

Detailed Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the confirmatory analysis of AMOZ due to its high sensitivity and specificity.

-

Sample Preparation and Hydrolysis:

-

Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.

-

Add an internal standard solution (e.g., AMOZ-d5).

-

Add 10 mL of 0.125 M hydrochloric acid (HCl).

-

Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. 2-NBA is used to derivatize the AMOZ molecule after its release from proteins, making it more amenable to chromatographic analysis.

-

Incubate the mixture overnight (approximately 16 hours) at 37°C with shaking. This step facilitates the acid hydrolysis and derivatization.

-

-

Extraction and Clean-up:

-

Cool the samples to room temperature.

-

Neutralize the sample by adding 1 mL of 0.1 M potassium phosphate dibasic (K₂HPO₄) and approximately 1 mL of 0.8 M sodium hydroxide (NaOH) to reach a pH of 7.3 ± 0.2.

-

Perform a liquid-liquid extraction with 15 mL of ethyl acetate. Vortex and centrifuge to separate the layers.

-

Transfer the ethyl acetate (upper) layer to a clean tube.

-

Evaporate the extract to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable solvent mixture (e.g., 1 mL of 50:50 v/v methanol:water).

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of ammonium formate in water and methanol.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor for specific precursor and product ion transitions for both the derivatized AMOZ (NP-AMOZ) and the internal standard. For example, a common transition for NP-AMOZ is m/z 335 -> 291.

-

Detailed Methodology: ELISA

ELISA is a high-throughput screening method for AMOZ analysis. Commercial ELISA kits are widely available.

-

Sample Preparation:

-

The sample preparation for ELISA is similar to that for LC-MS/MS, involving homogenization, acid hydrolysis, and derivatization with 2-NBA to form NP-AMOZ, which is the target analyte for most AMOZ ELISA kits.

-

After derivatization and neutralization, the sample extract is typically diluted with the buffer provided in the ELISA kit.

-

-

ELISA Procedure (Competitive Assay):

-

Add standards, controls, and prepared samples to the wells of the antibody-coated microtiter plate.

-

Add the enzyme-conjugated NP-AMOZ to the wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this incubation, the free NP-AMOZ from the sample and the enzyme-conjugated NP-AMOZ compete for binding to the anti-AMOZ antibodies coated on the plate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, resulting in a color change. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

-

Stop the reaction with a stop solution and read the absorbance using a microplate reader.

-

Calculate the concentration of AMOZ in the samples by comparing their absorbance to the standard curve.

-

Regulatory Context

The European Union has banned the use of nitrofurans in food-producing animals. To enforce this ban, a "Reference Point for Action" (RPA) has been established for nitrofuran metabolites. According to Commission Regulation (EU) 2019/1871, the RPA for the sum of all nitrofuran metabolites, including AMOZ, is 0.5 µg/kg in food of animal origin. Any food product containing AMOZ at or above this level is considered non-compliant and cannot enter the food chain. The U.S. Food and Drug Administration (FDA) also considers the presence of nitrofuran residues in food to be a significant concern and has developed analytical methods for their detection in seafood and other products.

Conclusion

The discovery of AMOZ as a stable, tissue-bound marker residue has been instrumental in the ability of regulatory agencies to monitor the illegal use of furaltadone in food production. The analytical methods of LC-MS/MS and ELISA provide sensitive and reliable means for the detection and quantification of AMOZ. This technical guide has provided an in-depth overview of the metabolism of furaltadone, detailed experimental protocols for AMOZ analysis, a summary of quantitative data, and the relevant regulatory framework. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of food safety, veterinary medicine, and analytical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Analytical Applications of 2-NP-AMOZ-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-NP-AMOZ-d5, a deuterated internal standard crucial for the accurate quantification of the nitrofuran metabolite AMOZ. The document details experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, including the derivatization of AMOZ to 2-NP-AMOZ. Furthermore, it contextualizes the importance of this analytical standard by illustrating the metabolic pathway of the parent drug, furaltadone.

Core Physicochemical Properties

This compound, with the CAS Number 1173097-59-0, is the deuterated form of 2-NP-AMOZ, the derivatized metabolite of the banned nitrofuran antibiotic, furaltadone.[1] Its stable isotope label makes it an ideal internal standard for quantitative analysis, as it co-elutes with the non-labeled analyte but is distinguishable by its mass-to-charge ratio in mass spectrometry.[2][3]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| IUPAC Name | 4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[1] |

| CAS Number | 1173097-59-0[1] |

| Molecular Formula | C₁₅H₁₃D₅N₄O₅ |

| Molecular Weight | 339.36 g/mol |

| InChI | 1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+/i10D2,11D2,13D |

| SMILES | [2H]C([2H])(N1CCOCC1)C2([2H])OC(=O)N(\N=C\c3ccccc3--INVALID-LINK--=O)C2([2H])[2H] |

| Computed Physicochemical Properties | Value |

| XLogP3 | 1.1 |

| Topological Polar Surface Area | 100 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

Storage and Handling

This compound is typically supplied as a neat solid and should be stored at +20°C. It is classified as a combustible solid. Standard personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling the compound.

Metabolic Pathway of the Parent Compound: Furaltadone

The presence of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in animal-derived food products is an indicator of the illegal use of the nitrofuran antibiotic furaltadone. Furaltadone is rapidly metabolized in vivo, and its tissue-bound metabolite, AMOZ, is the target analyte for monitoring purposes.

Experimental Protocols: Quantification of AMOZ

The standard method for the detection and quantification of AMOZ in biological matrices involves the use of this compound as an internal standard in an LC-MS/MS assay. This requires an initial acid hydrolysis step to release the tissue-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde to form 2-NP-AMOZ, which is then analyzed.

Sample Preparation and Derivatization

The following protocol is a representative method for the extraction and derivatization of AMOZ from animal tissues.

-

Homogenization: Homogenize a known amount of tissue sample.

-

Acid Hydrolysis: Add hydrochloric acid to the homogenized sample to release the protein-bound AMOZ. Incubate the mixture.

-

Neutralization: Adjust the pH of the sample with a suitable base.

-

Derivatization: Add 2-nitrobenzaldehyde solution to the sample. This reaction converts AMOZ to 2-NP-AMOZ. Incubate the mixture.

-

Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table outlines a typical set of parameters for the LC-MS/MS analysis of 2-NP-AMOZ with this compound as the internal standard.

| Parameter | Value |

| LC Column | C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 2 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.30 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| 2-NP-AMOZ | 335 | 291, 127 |

| This compound (Internal Standard) | 340.1 | 101.9 |

Conclusion

This compound is an indispensable tool for the reliable quantification of the furaltadone metabolite, AMOZ, in various biological matrices. Its well-defined physicochemical properties and established use as an internal standard in robust LC-MS/MS methods are critical for regulatory monitoring and ensuring food safety. The experimental protocols and metabolic context provided in this guide offer a comprehensive resource for researchers and analytical scientists in the field of drug metabolism and residue analysis.

References

Technical Guide: 2-NP-AMOZ-d5 (CAS No. 1173097-59-0) for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-NP-AMOZ-d5, a deuterated internal standard essential for the accurate quantification of the furaltadone metabolite, AMOZ, in complex biological matrices.

Core Product Information

This compound (CAS Number: 1173097-59-0) is the stable isotope-labeled (SIL) analogue of 2-nitrobenzaldehyde (2-NBA) derivatized 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is the primary tissue-bound metabolite of the nitrofuran antibiotic, furaltadone. Due to the rapid in vivo metabolism of furaltadone, regulatory and research monitoring relies on the detection of the stable AMOZ metabolite as a marker for the parent drug's use.[1][2]

The derivatization of AMOZ with 2-NBA to form NP-AMOZ is a critical step that enhances detectability and sensitivity in mass spectrometry. This compound is designed to be used as an internal standard in isotope dilution mass spectrometry workflows, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Its near-identical chemical and physical properties to the non-labeled NP-AMOZ ensure it co-elutes and experiences similar matrix effects, allowing for precise and accurate correction of analytical variability.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1173097-59-0 | |

| Molecular Formula | C₁₅H₁₃D₅N₄O₅ | |

| Molecular Weight | 339.36 g/mol | |

| Synonyms | 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone-d5 | |

| Format | Typically supplied as a neat solid or in solution | |

| Storage | -20°C Freezer, under inert atmosphere |

Mechanism of Action of Parent Compound and Role of the Analyte

The parent compound, furaltadone , is a broad-spectrum nitrofuran antibiotic. Its mechanism of action involves intracellular metabolic activation by bacterial nitroreductases. This process generates reactive intermediates that cause damage to bacterial DNA, inhibiting replication and leading to cell death.

In animals, furaltadone is metabolized rapidly, and its residues become covalently bound to tissue proteins. The stable metabolite, AMOZ , retains the morpholinomethyl oxazolidinone side-chain of the parent drug and serves as the definitive marker for furaltadone administration. For analytical purposes, AMOZ is liberated from proteins via acid hydrolysis and simultaneously derivatized with 2-NBA. This compound is the indispensable internal standard used to quantify the resulting NP-AMOZ derivative.

Experimental Protocols

The following is a representative protocol for the extraction and quantification of AMOZ in animal tissue using this compound as an internal standard, adapted from established regulatory and research methods.

Materials and Reagents

-

Homogenized tissue sample (e.g., poultry muscle, shrimp)

-

This compound Internal Standard (IS) working solution

-

NP-AMOZ analytical standard for calibration curve

-

Hydrochloric Acid (HCl), 0.125 M

-

2-Nitrobenzaldehyde (2-NBA) in Methanol, 50 mM

-

Potassium Phosphate (K₂HPO₄), 0.1 M

-

Sodium Hydroxide (NaOH), 0.8 M

-

Ethyl Acetate

-

n-Hexane

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Formate

Sample Preparation and Extraction

-

Sample Weighing: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard working solution to each sample, calibrator, and quality control sample.

-

Hydrolysis and Derivatization: Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA solution. Vortex for 1 minute. Incubate the mixture for 16 hours (overnight) at 37°C to facilitate the release of bound metabolites and derivatization.

-

Neutralization: Cool samples to room temperature. Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH. Vortex and adjust pH to ~7.4.

-

Liquid-Liquid Extraction (LLE): Add 15 mL of ethyl acetate, vortex thoroughly, and centrifuge for 10 minutes at 4000-6000 rpm. Transfer the upper ethyl acetate layer to a clean tube.

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.

-

Reconstitution and Cleanup: Reconstitute the dried residue in 1 mL of n-hexane and 0.5 mL of a methanol/water (50:50, v/v) mixture. Vortex vigorously. The n-hexane wash removes excess 2-NBA.

-

Final Sample Preparation: Centrifuge to separate the layers. Carefully transfer the lower, aqueous/methanolic layer containing the analyte and internal standard into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

-

System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using A: 2 mM Ammonium Formate in water and B: Methanol.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data and Performance

The performance of an analytical method using this compound is established through validation studies. The table below presents typical MRM transitions and performance characteristics from published methods.

Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| NP-AMOZ | 335.0 | 291.0 | 127.0 |

| NP-AMOZ-d5 (IS) | 340.1 | 101.9 | - |

| Data derived from The Pharma Innovation Journal. |

Method Validation Parameters

| Parameter | Typical Value | Reference(s) |

| Limit of Detection (LOD) | 0.04 - 0.11 µg/kg | |

| Limit of Quantitation (LOQ) | 0.13 - 0.37 µg/kg | |

| Linearity (R²) | ≥ 0.99 | |

| Recovery | 81% - 110% | |

| Intra-day Precision (RSD) | 2.7% - 9.4% | |

| These values are representative and may vary based on matrix, instrumentation, and specific protocol. |

Conclusion

This compound (CAS No. 1173097-59-0) is a critical tool for the reliable, high-sensitivity quantification of the furaltadone metabolite AMOZ. Its use as a stable isotope-labeled internal standard within a robust LC-MS/MS workflow is the gold standard for monitoring the illegal use of this nitrofuran antibiotic in food products and for conducting precise toxicological and pharmacokinetic research. The detailed methodologies and performance data provided in this guide serve as a comprehensive resource for professionals in analytical chemistry and drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nitrofuran Metabolite AMOZ using 2-NP-AMOZ-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the nitrofuran metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in various biological matrices. Due to the ban of nitrofuran antibiotics in food-producing animals, regulatory bodies worldwide require sensitive monitoring of their residues. This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, 2-NP-AMOZ-d5, for accurate and precise quantification. The detailed protocol provided herein is applicable to a range of sample types, including meat, poultry, fish, honey, and milk.

Introduction

Nitrofuran antibiotics are a class of broad-spectrum synthetic antimicrobial agents that have been widely used in veterinary medicine. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries. Following administration, nitrofurans are rapidly metabolized, and their tissue-bound metabolites can persist for extended periods. AMOZ is the metabolite of the nitrofuran drug furaltadone.

The monitoring of nitrofuran metabolite residues in food products is crucial for consumer safety and regulatory compliance. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, selectivity, and accuracy.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.[2] This application note provides a comprehensive protocol for the determination of AMOZ in various food matrices using this compound as an internal standard.

Experimental Protocols

Sample Preparation

A critical step in the analysis of nitrofuran metabolites is the release of the tissue-bound metabolites and their derivatization to a more stable form for LC-MS/MS analysis. The following protocol is a general guideline and may require optimization for specific matrices.

Materials:

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

2-nitrobenzaldehyde (2-NBA) solution (50 mM in methanol)[2]

-

Hydrochloric acid (0.125 M)[2]

-

Dipotassium hydrogen phosphate (0.1 M)

-

Sodium hydroxide (0.8 M)

-

Ethyl acetate

-

Methanol

-

Water (LC-MS grade)

-

Ammonium formate

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., meat, fish, shrimp) to ensure uniformity. For liquid samples like milk or honey, ensure they are well-mixed.

-

Spiking: To a known amount of the homogenized sample (e.g., 0.2 g of meat powder), add a precise volume of the this compound internal standard solution.

-

Hydrolysis and Derivatization: Add 10 mL of 0.125 M hydrochloric acid and 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. Vortex the mixture for 1 minute. Incubate the sample at 37°C for 16 hours to facilitate the release of the bound metabolite and its derivatization with 2-NBA to form NP-AMOZ.

-

Neutralization: After incubation, cool the sample to room temperature. Neutralize the mixture by adding 0.1 M K2HPO4 and 1 mL of 0.8 M sodium hydroxide.

-

Liquid-Liquid Extraction (LLE): Add a suitable organic solvent, such as ethyl acetate, to the sample. Vortex vigorously to extract the derivatized analyte (NP-AMOZ) and internal standard (NP-AMOZ-d5).

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., methanol/water mixture) before injection into the LC-MS/MS system.

Experimental Workflow

Caption: General workflow for the analysis of AMOZ using LC-MS/MS.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following are typical starting conditions.

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 2 mM ammonium formate in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A gradient from a lower to a higher percentage of organic phase is typically employed to ensure good separation and peak shape.

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for both the analyte (NP-AMOZ) and the internal standard (NP-AMOZ-d5) need to be optimized. Typical transitions are:

-

NP-AMOZ: 335 > 291 (quantifier), 335 > 127 (qualifier)

-

NP-AMOZ-d5: 340.1 > 101.9

-

-

Collision Energy and other MS parameters: These should be optimized to achieve the best sensitivity and specificity.

Data Presentation

The use of this compound as an internal standard allows for the construction of a reliable calibration curve and accurate quantification of AMOZ in unknown samples. The following tables summarize typical quantitative data obtained with this method.

Table 1: Method Performance Characteristics for AMOZ Analysis in Dried Meat Powder

| Parameter | Value |

| Linearity Range | 0.1 - 5.0 µg/kg |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Limit of Quantification (LOQ) | 0.13 µg/kg |

| Mean Recovery (at 0.25, 0.5, 0.75 µg/kg) | 81% - 108% |

| Intra-day Precision (RSD%) | 2.7% - 6.6% |

Table 2: LC-MS/MS Parameters for NP-AMOZ and NP-AMOZ-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |

| NP-AMOZ | 335 | 291 | Quantifier |

| NP-AMOZ | 335 | 127 | Qualifier |

| NP-AMOZ-d5 | 340.1 | 101.9 | Internal Standard |

Logical Relationship Diagram

The accurate quantification of AMOZ relies on the proportional relationship between the analyte and its deuterated internal standard throughout the analytical process.

Caption: Relationship between analyte, internal standard, and quantification.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of the nitrofuran metabolite AMOZ in various food matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring and regulatory compliance, ensuring the safety of the food supply. The use of a deuterated internal standard is paramount in achieving the accuracy and precision required for trace-level analysis in complex biological samples.

References

Application Notes and Protocols for 2-NP-AMOZ-d5 as an Internal Standard in the Analysis of Nitrofuran Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues. After administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Due to the instability of the parent drug, regulatory monitoring focuses on the detection of its tissue-bound metabolite, AMOZ.

For accurate quantification of AMOZ in various biological matrices, a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations in sample preparation and instrument response.[1] AMOZ-d5 is the deuterated analog of AMOZ and serves as an ideal internal standard for this purpose. During the analytical procedure, both the native AMOZ and the AMOZ-d5 internal standard are derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively, prior to LC-MS/MS analysis.[2] This document provides a detailed protocol for the use of AMOZ-d5 as an internal standard for the quantitative analysis of AMOZ in biological samples.

Experimental Protocols

1. Standard and Sample Preparation

a. Preparation of Standard Stock Solutions:

-

AMOZ and AMOZ-d5 Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-d5 standards in methanol to prepare individual stock solutions of 1 mg/mL.[3]

-

Working Standard Solutions: Prepare working standard solutions of AMOZ at concentrations ranging from 0.1 to 5 ng/mL by serial dilution of the stock solution with methanol.[3]

-

Internal Standard Spiking Solution (10 pg/µL): Prepare a working solution of AMOZ-d5 at a concentration of 10 pg/µL (or 10 ng/mL) in methanol.[3] All stock and working solutions should be stored at 2-8°C.

b. Sample Preparation, Hydrolysis, and Derivatization:

-

Weigh 2.0 ± 0.05 g of the homogenized sample (e.g., meat powder, shrimp, tissue) into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the AMOZ-d5 internal standard working solution (e.g., 50 µL of a 2.00 ng/g solution).

-

Add 10 mL of 0.2 M hydrochloric acid.

-

Add 240 µL of 10 mg/mL 2-nitrobenzaldehyde (2-NBA) in methanol.

-

Securely cap the tubes, vortex for 30 seconds, and incubate overnight (approximately 16 hours) in a water bath at 37-40°C to facilitate both the release of bound metabolites (hydrolysis) and derivatization.

-

After incubation, allow the samples to cool to room temperature.

-

Adjust the pH of the solution to approximately 7 by adding 500 µl of 2 M NaOH and 1 ml of 0.5 M phosphate buffer.

c. Liquid-Liquid Extraction:

-

Add 15 mL of ethyl acetate to the centrifuge tube, vortex thoroughly, and centrifuge for 10 minutes at 6000 rpm.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction step with another 15 mL of ethyl acetate and combine the supernatants.

-

Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

d. Reconstitution:

-

Reconstitute the dried residue with 1 mL of n-hexane and 0.5 mL of a 50:50 (v/v) mixture of methanol and water.

-

Vortex to dissolve the residue.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reversed-phase C18 column, such as a BEH C18 (100 mm × 2.1 mm, 1.7 µm), is recommended.

-

Mobile Phase A: 2 mM ammonium formate in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is provided in the table below.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

b. Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 2-NP-AMOZ and the internal standard this compound.

Data Presentation

Table 1: Example LC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0.0 | 80 | 20 |

| 2.5 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.2 | 80 | 20 |

| 14.0 | 80 | 20 |

This is an example gradient based on typical methods and may require optimization.

Table 2: Mass Spectrometry MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2-NP-AMOZ | 335.0 | 291.0 | 16 |

| 262.1 | 26 | ||

| This compound (Internal Standard) | 340.1 | 101.9 | Optimize experimentally |

Note: The precursor and product ions for 2-NP-AMOZ are well-documented. The product ion for this compound should be determined by direct infusion or by analyzing the derivatized standard, as the fragmentation pattern will differ from the non-deuterated analog.

Table 3: Method Performance Characteristics

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | |

| Limit of Quantitation (LOQ) | 0.13 µg/Kg | |

| Mean Recoveries | 81% to 108% |

| Intra-day Variation (RSD) | 2.7% to 6.6% | |

Mandatory Visualization

Caption: Experimental workflow for the analysis of AMOZ using AMOZ-d5 as an internal standard.

Conclusion

The use of AMOZ-d5 as an internal standard, which is converted to this compound during the derivatization step, provides a robust and reliable method for the quantification of the furaltadone metabolite AMOZ in various biological matrices. The detailed protocol and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and analytical scientists in the field of food safety and drug metabolism. Adherence to this protocol, with appropriate validation for the specific matrix of interest, will ensure accurate and reproducible results that meet regulatory requirements.

References

- 1. AMOZ-D5 - Traceable Reference Standard for Residue Analysis (CAS 1017793-94-0) [witega.de]

- 2. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

Application Note: High-Throughput Analysis of AMOZ in Food Matrices using a Standardized Sample Preparation Protocol with 2-NP-AMOZ-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues. The monitoring of furaltadone is conducted by detecting its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This application note details a robust and sensitive method for the quantification of AMOZ in various food matrices, including animal tissue, milk, and honey.

The described protocol employs a standardized sample preparation procedure involving acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, 2-NP-AMOZ. For accurate quantification and to compensate for matrix effects, a deuterated internal standard, 2-NP-AMOZ-d5, is utilized.[1][2] The final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and sensitivity.[3]

Analytical Principle

The analytical workflow is centered on the release of bound AMOZ from tissue proteins under acidic conditions. The liberated AMOZ is then derivatized with 2-NBA, converting it to a more stable and readily analyzable form, 2-NP-AMOZ. The use of the stable isotope-labeled internal standard, this compound, which is added at the beginning of the sample preparation, ensures accurate quantification by correcting for any analyte loss during the extraction and derivatization steps, as well as for any ion suppression or enhancement effects during LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative performance of the method across various food matrices.

| Matrix | Analyte | Internal Standard | LOQ (µg/kg) | Recovery (%) | Linearity (r²) |

| Dried Meat Powder | AMOZ | This compound | 0.13 | 81 - 108 | > 0.99 |

| Animal Tissue | AMOZ | AMOZ-d5 | 0.01 | Not Specified | Not Specified |

| Milk | AMOZ | AMOZ-d5 | 0.15 - 0.37 (CCβ) | 91.0 - 107.0 | > 0.991 |

| Honey | AMOZ | Not Specified | 5 - 50 (robustness range) | 92 - 106 | Not Specified |

| Egg | AMOZ | Not Specified | 0.19 - 0.36 (CCβ) | 96.2 - 101.5 | > 0.991 |

Experimental Protocols

General Reagents and Stock Solutions

-

AMOZ and this compound Standards: Analytical grade standards of AMOZ and its deuterated internal standard this compound.

-

2-Nitrobenzaldehyde (2-NBA) Solution: 50 mM solution of 2-NBA in methanol or DMSO.[1]

-

Hydrochloric Acid (HCl): 0.1 M to 0.125 M solutions.

-

Dipotassium Hydrogen Phosphate (K2HPO4): 0.1 M solution.

-

Sodium Hydroxide (NaOH): 0.8 M and 1 M solutions.

-

Ethyl Acetate: LC grade.

-

Methanol: LC-MS grade.

-

Ammonium Formate: For mobile phase preparation.

Stock Solution Preparation:

-

Prepare individual stock solutions of AMOZ and this compound at a concentration of 1 mg/mL in methanol.

-

From these stock solutions, prepare working standard solutions at various concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 ng/mL) by serial dilution with methanol.

-

Store all stock and working solutions at 2-8 °C in the dark.

Sample Preparation Protocol for Animal Tissue

-

Homogenization: Homogenize the animal tissue sample.

-

Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution to each sample, control, and calibration standard.

-

Hydrolysis and Derivatization:

-

Add 5 mL of 0.2 M HCl.

-

Add 75 µL of 100 mM 2-NBA solution.

-

Vortex the mixture.

-

Incubate overnight (approximately 16 hours) at 37 °C in a shaking water bath.

-

-

Neutralization:

-

Cool the samples to room temperature.

-

Add 1.5 mL of 0.3 M sodium phosphate solution.

-

Adjust the pH to 6.7 - 7.3 using 1 M NaOH.

-

-

Liquid-Liquid Extraction:

-

Add 4 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 4000 g for 10 minutes at 4 °C.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction step with another 4 mL of ethyl acetate.

-

Combine the ethyl acetate extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined extracts to dryness under a gentle stream of nitrogen at approximately 45 °C.

-

Reconstitute the residue in a suitable volume (e.g., 225 µL) of 0.1% acetic acid.

-

-

Cleanup (Hexane Wash):

-

Add 2 mL of n-hexane, vortex, and centrifuge.

-

Discard the upper hexane layer.

-

-

Final Preparation: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol for Milk

-

Weighing: Weigh 2.0 g of the milk sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 40 ng/mL AMOZ-d5).

-

Hydrolysis and Derivatization:

-

Add 5 mL of 0.2 M HCl.

-

Add 75 µL of 100 mM 2-NBA solution.

-

Vortex the mixture.

-

Incubate overnight at 37 °C in a shaking water bath.

-

-

Extraction and Neutralization:

-

Centrifuge the incubated samples at 4000 g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

Add 1.5 mL of 0.3 M sodium phosphate solution.

-

Adjust the pH to 6.7 - 7.3 with 1 M NaOH.

-

-

Liquid-Liquid Extraction, Evaporation, and Reconstitution: Follow steps 6-9 as described in the animal tissue protocol.

LC-MS/MS Analysis

-

LC Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with methanol and 2 mM ammonium formate in water is commonly used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-NP-AMOZ: Precursor ion m/z 335 → Product ions m/z 291 and m/z 127.

-

This compound: Precursor ion m/z 340.1 → Product ion m/z 101.9.

-

Visualizations

Caption: Experimental workflow for AMOZ analysis.

Caption: Derivatization of AMOZ with 2-NBA.

References

Application of 2-NP-AMOZ-d5 in Food Safety Testing for Nitrofuran Antibiotic Residues

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that were once widely used in veterinary medicine to treat and prevent diseases in livestock, poultry, and aquaculture.[1] However, due to concerns about their carcinogenicity and potential harm to human health, their use in food-producing animals has been banned in many countries, including the European Union.[1] Despite the ban, residues of nitrofuran metabolites are still occasionally detected in food products, posing a potential risk to consumers.[1]

Furaltadone is one of the principal nitrofuran antibiotics. In vivo, it is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can become bound to tissue proteins. Because the parent drug is unstable, food safety monitoring focuses on the detection of its more stable tissue-bound metabolite, AMOZ. To facilitate its detection by liquid chromatography-mass spectrometry (LC-MS/MS), AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable derivative, 2-nitro-phenyl-AMOZ (2-NP-AMOZ).

For accurate and reliable quantification, a stable isotope-labeled internal standard is essential to compensate for matrix effects, extraction variability, and instrument drift. 2-NP-AMOZ-d5 is the deuterated form of the derivatized AMOZ and serves as an ideal internal standard for the analysis of AMOZ residues in various food matrices.

Principle of the Method

The analytical workflow for the determination of AMOZ in food samples involves several key steps:

-

Sample Homogenization: The food sample (e.g., meat, fish, honey) is homogenized to ensure uniformity.

-

Acid Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis to release the protein-bound AMOZ residues.

-

Derivatization: The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the stable 2-NP-AMOZ derivative.

-

Internal Standard Spiking: A known amount of the internal standard, this compound, is added to the sample extract.

-

Extraction and Clean-up: The derivatized analyte and internal standard are extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis: The cleaned-up extract is analyzed by LC-MS/MS. The analyte (2-NP-AMOZ) and the internal standard (this compound) are separated chromatographically and detected by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: The concentration of AMOZ in the original sample is calculated based on the ratio of the peak area of 2-NP-AMOZ to that of the internal standard, this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of AMOZ in various food matrices using this compound as an internal standard.

Table 1: Method Performance for AMOZ Analysis in Dried Meat Powder

| Parameter | Value |

| Linearity Range | 0.1 - 5.0 µg/kg |

| Regression Coefficient (r²) | ≥ 0.99 |

| Limit of Quantification (LOQ) | 0.13 µg/kg |

| Mean Recoveries | 81% - 108% |

| Intra-day Variation | 2.7% - 6.6% |

Table 2: Method Validation Parameters in Various Food Matrices

| Matrix | Apparent Recoveries | Repeatability (RSDr) | Within-Laboratory Reproducibility (RSDw) |

| Muscle | 88.9% - 107.3% | 2.9% - 9.4% | 4.4% - 10.7% |

| Eggs | 88.9% - 107.3% | 2.9% - 9.4% | 4.4% - 10.7% |

| Milk | 88.9% - 107.3% | 2.9% - 9.4% | 4.4% - 10.7% |

| Honey | 88.9% - 107.3% | 2.9% - 9.4% | 4.4% - 10.7% |

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific food matrices.

Materials:

-

Homogenized food sample

-

Hydrochloric acid (HCl), 0.1 M

-

2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

-

This compound internal standard solution (concentration as per method validation)

-

Ethyl acetate

-

n-Hexane

-

Methanol

-

Water (LC-MS grade)

-

Sodium phosphate buffer (pH 7)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Syringe filters (0.2 µm PVDF)

Procedure:

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add the internal standard solution (this compound).

-

Add 5 mL of 0.1 M HCl.

-

Vortex for 1 minute.

-

Add 200 µL of 2-NBA solution.

-

Incubate at 37°C overnight for derivatization.

-

Neutralize the sample with 5 mL of sodium phosphate buffer (pH 7).

-

Add 10 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 10 mL of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of n-hexane and 0.5 mL of methanol:water (50:50, v/v).

-

Vortex and filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UHPLC) or High-Performance Liquid Chromatograph (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

-

Column: C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 2 mM Ammonium Formate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 90% B

-

5-7 min: Hold at 90% B

-

7.1-9 min: Return to 10% B and equilibrate

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-